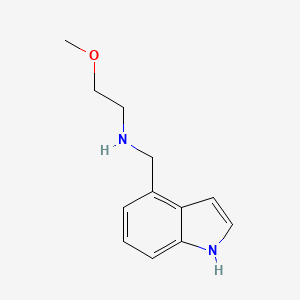

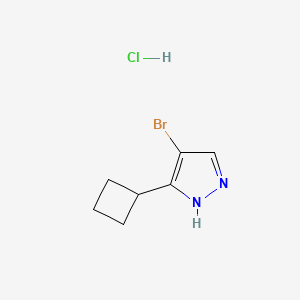

![molecular formula C19H17NO5 B2865018 2-{[(6-羟基-7-甲基-2-氧代色满-4-基)甲基]氨基}苯甲酸甲酯 CAS No. 859142-97-5](/img/structure/B2865018.png)

2-{[(6-羟基-7-甲基-2-氧代色满-4-基)甲基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coumarins, which include the 2-oxo-2H-chromen-7-yl group, are a type of chemical compound found in many plants. They have a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .

Molecular Structure Analysis

The molecular structure of coumarins consists of a benzene ring joined to a pyrone ring. Substituents on the rings, such as the methyl and amino groups in your compound, can greatly influence the properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, coumarins are known to undergo a variety of chemical reactions. For example, they can react with halides to form various derivatives .科学研究应用

Pharmaceutical Research: Antimicrobial Agents

The coumarin core structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate is known for its antimicrobial properties . Research could explore its efficacy against a spectrum of bacterial and fungal pathogens, potentially leading to the development of new antibiotics or antifungal medications.

Organic Synthesis: Fluorescent Probes

Coumarins are widely used as fluorescent probes due to their high quantum yield and photostability . This compound could be synthesized with specific substituents to act as a fluorescent marker in biochemical assays, aiding in the visualization of cellular processes.

Material Science: Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of coumarin derivatives make them suitable for use in OLEDs . The compound could be investigated for its electroluminescent properties, which might contribute to more efficient and longer-lasting OLED materials.

Cancer Research: Antitumor Activity

Coumarin derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells . The specific structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be studied for its potential antitumor activities.

Neurological Studies: Neuroprotective Effects

Research has indicated that certain coumarin compounds have neuroprotective effects . This compound could be examined for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases.

Food Industry: Antioxidants

The antioxidant properties of coumarins are beneficial in the food industry for preserving food quality . Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be evaluated as a natural preservative to extend the shelf life of food products.

Cosmetic Industry: UV Filters

Due to the ability of coumarin derivatives to absorb UV light, they can be used as UV filters in sunscreen lotions . This compound, with appropriate modifications, could be incorporated into cosmetic formulations to protect the skin from harmful UV radiation.

Environmental Science: Photodegradation of Pollutants

Coumarins have been studied for their role in the photodegradation of pollutants . The compound could be utilized in environmental cleanup efforts, particularly in breaking down toxic chemicals under light exposure.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-11-7-17-14(9-16(11)21)12(8-18(22)25-17)10-20-15-6-4-3-5-13(15)19(23)24-2/h3-9,20-21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPFXWPLDVNFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

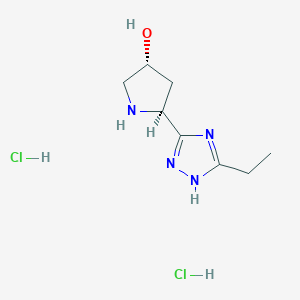

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)

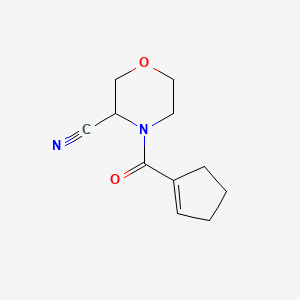

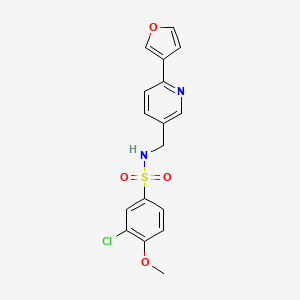

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B2864947.png)

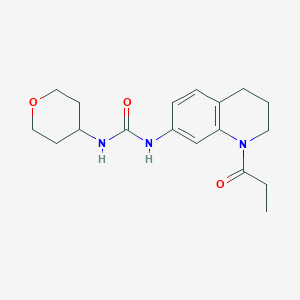

![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)

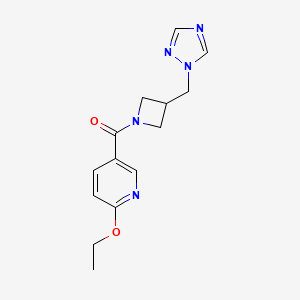

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)